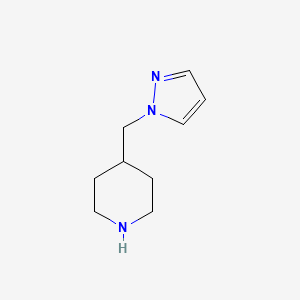

4-(1H-pyrazol-1-ylmethyl)piperidine

描述

Significance of Pyrazole (B372694) and Piperidine (B6355638) Heterocyclic Scaffolds in Contemporary Drug Discovery and Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netresearchgate.net This is due to its presence in a wide array of approved drugs with diverse pharmacological activities, including anti-inflammatory, analgesic, antipsychotic, and anticancer properties. researchgate.netnih.govnih.gov The pyrazole ring can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets such as enzymes and receptors. nih.gov Notable drugs containing the pyrazole moiety include the anti-inflammatory agent celecoxib (B62257) and the anabolic steroid stanozolol. wikipedia.org

Similarly, the piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous scaffolds found in pharmaceuticals. encyclopedia.pubnih.govarizona.edu Its conformational flexibility and basic nitrogen atom allow it to interact favorably with various biological targets. The piperidine motif is a key structural element in numerous natural alkaloids with potent physiological effects, such as morphine and piperine, the latter being responsible for the pungency of black pepper. encyclopedia.pubwikipedia.org In synthetic drugs, the piperidine ring is a crucial component in a wide range of therapeutic classes, including antipsychotics, antihistamines, and opioids. encyclopedia.pubarizona.edu The combination of these two scaffolds in 4-(1H-pyrazol-1-ylmethyl)piperidine offers a unique three-dimensional structure with the potential for diverse biological activities.

Overview of Nitrogen-Containing Heterocycles as Pharmacologically Active Compounds

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals and biologically active natural products featuring these structural motifs. openmedicinalchemistryjournal.comrsc.orgnih.gov It is estimated that over 85% of all biologically active compounds are heterocyclic, with nitrogen-containing heterocycles being the most common. rsc.orgnih.gov In fact, approximately 59-60% of FDA-approved small-molecule drugs contain at least one nitrogen heterocycle. openmedicinalchemistryjournal.comnih.govrsc.org

Historical Context of Pyrazole and Piperidine Derivatives in Pharmaceutical Sciences

The history of pyrazole in medicinal chemistry dates back to the late 19th century. The term "pyrazole" was coined by Ludwig Knorr in 1883. wikipedia.org One of the earliest synthetic pyrazole derivatives with significant therapeutic application was antipyrine (B355649) (phenazone), which was used as an analgesic and antipyretic. nih.gov This was followed by the development of other pyrazolone (B3327878) derivatives like aminopyrine (B3395922) and phenylbutazone, which also exhibited anti-inflammatory properties. nih.gov The discovery of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959 further highlighted the biological relevance of this scaffold. wikipedia.org The development of celecoxib in the 1990s as a selective COX-2 inhibitor marked a significant milestone in the therapeutic application of pyrazole derivatives. researchgate.net

The piperidine ring has an even longer history in pharmacology, primarily through its presence in natural alkaloids that have been used for centuries. Piperidine itself was first isolated in 1850 from piperine. wikipedia.org The structural elucidation of alkaloids like morphine and atropine (B194438) in the early 20th century revealed the importance of the piperidine motif for their potent physiological effects. encyclopedia.pub The subsequent development of synthetic chemistry allowed for the modification of these natural products and the creation of entirely new piperidine-containing drugs with improved therapeutic profiles. This has led to the widespread use of piperidine derivatives in modern medicine, with applications spanning from central nervous system disorders to pain management. encyclopedia.pubarizona.edu

Chemical Data of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₅N₃ | uni.lu |

| Molecular Weight | 165.24 g/mol | uni.lu |

| IUPAC Name | This compound | uni.lu |

| Predicted XlogP | 0.5 | uni.lu |

| Physical Form | Solid | N/A |

| Boiling Point | 272.5 ± 33.0 °C at 760 mmHg | N/A |

Structure

3D Structure

属性

IUPAC Name |

4-(pyrazol-1-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-4-11-12(7-1)8-9-2-5-10-6-3-9/h1,4,7,9-10H,2-3,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTMCLFJUNUCHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956075-57-3 | |

| Record name | 4-(1H-pyrazol-1-ylmethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 4 1h Pyrazol 1 Ylmethyl Piperidine and Analogues

Retrosynthetic Analysis and Identification of Key Starting Materials

Retrosynthetic analysis of 4-(1H-pyrazol-1-ylmethyl)piperidine reveals several possible disconnection points, leading to the identification of key starting materials. A primary disconnection can be made at the C-N bond linking the pyrazole (B372694) and piperidine (B6355638) rings. This suggests two main synthetic routes:

Route A: Alkylation of pyrazole with a suitable piperidine-containing electrophile.

Route B: Nucleophilic substitution on a pyrazole derivative by a piperidine-containing nucleophile.

Following Route A, the target molecule can be synthesized from pyrazole and a 4-(halomethyl)piperidine derivative or a corresponding mesylate or tosylate. This approach necessitates the availability of these substituted piperidines.

Route B would involve a pyrazole bearing a leaving group at the 1-position and 4-(aminomethyl)piperidine. However, the former approach is more commonly employed due to the ready availability of pyrazole and the relative ease of introducing a reactive group onto the piperidine ring.

A further disconnection of the piperidine ring often leads back to pyridine-based starting materials, which can be reduced and functionalized. For instance, 4-cyanopyridine can be a precursor to 4-(aminomethyl)piperidine.

Methodologies for Pyrazole Moiety Construction and Functionalization

The pyrazole ring is a common structural motif in many biologically active compounds. Its synthesis and functionalization are well-established in organic chemistry.

Pyrazole Ring Cyclization Approaches

The most prevalent method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. wikipedia.orgnih.gov This versatile reaction allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the dicarbonyl compound and the hydrazine. nih.gov

Key pyrazole synthesis methods include:

Knorr Pyrazole Synthesis: The reaction of a 1,3-dicarbonyl compound with hydrazine to form a pyrazole. For example, acetylacetone reacts with hydrazine to yield 3,5-dimethylpyrazole. wikipedia.org

Reaction of α,β-Unsaturated Aldehydes and Ketones with Hydrazine: This method initially forms pyrazolines, which can then be oxidized to pyrazoles. nih.gov

From Hydrazones: A Vilsmeier-Haack reaction of arylhydrazones can produce pyrazole-4-carbaldehydes. nih.gov

1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes is another powerful tool for pyrazole synthesis.

| Reaction Type | Reactants | Product | Reference |

| Knorr Synthesis | 1,3-Diketone + Hydrazine | Substituted Pyrazole | wikipedia.org |

| Cyclocondensation | α,β-Unsaturated Ketone + Hydrazine | Pyrazoline (then Pyrazole) | nih.gov |

| Vilsmeier-Haack | Arylhydrazone | Pyrazole-4-carbaldehyde | nih.gov |

Regioselective Functionalization of the Pyrazole Nucleus

For the synthesis of this compound, the key functionalization is the N-alkylation of the pyrazole ring. Pyrazole itself is an unsymmetrical heterocycle, and alkylation can potentially occur at either of the two nitrogen atoms. The regioselectivity of this reaction is influenced by several factors, including the nature of the pyrazole substituents, the alkylating agent, and the reaction conditions.

N-Alkylation: The –NH group of pyrazole can be readily alkylated using alkyl halides, diazomethane, or dimethylsulfate. pharmaguideline.com The challenge often lies in controlling the regioselectivity.

Catalyst-Controlled Alkylation: To overcome the challenge of product mixtures in pyrazole alkylation, catalyst-controlled methods have been developed. For instance, engineered enzymes have been shown to achieve highly regioselective N-alkylation of pyrazoles with haloalkanes. nih.gov Magnesium-catalyzed alkylation of 3-substituted pyrazoles has also been developed to provide N2-alkylated products with high regioselectivity. thieme-connect.com

Electrophilic Substitution: Electrophilic substitution reactions on the pyrazole ring, such as halogenation, occur preferentially at the C4 position. nih.gov This allows for the introduction of various functional groups that can be further manipulated. For example, iodination of a pyrazole ring can be achieved to introduce an iodine atom.

Methodologies for Piperidine Moiety Synthesis

The piperidine ring is another ubiquitous scaffold in pharmaceuticals. Its synthesis can be achieved through various cyclization strategies or by modification of existing heterocyclic systems.

Piperidine Ring Formation and Derivatives (e.g., 4-substituted piperidines)

The synthesis of 4-substituted piperidines is crucial for the preparation of the target molecule. Common methods include:

Catalytic Hydrogenation of Pyridine Derivatives: The reduction of substituted pyridines is a direct and widely used method for obtaining the corresponding piperidines. dtic.mil For example, the hydrogenation of 4-cyanopyridine can yield 4-(aminomethyl)piperidine.

Aza-Prins Cyclization: This reaction provides a stereoselective method for constructing the piperidine ring from aldehydes and homoallylic amines. rasayanjournal.co.in

Dieckmann Condensation: 4-Piperidones, which are valuable precursors to 4-substituted piperidines, can be synthesized via the Dieckmann condensation of diesters derived from the addition of a primary amine to two moles of an alkyl acrylate. dtic.mil

From 4-Hydroxypyridine: 4-Piperidones can also be prepared from 4-hydroxypyridine.

Reductive Amination: Intramolecular reductive amination of amino-ketones or amino-aldehydes is a powerful tool for constructing the piperidine ring.

| Starting Material | Method | Product | Reference |

| Substituted Pyridine | Catalytic Hydrogenation | Substituted Piperidine | dtic.mil |

| Aldehyde + Homoallylic Amine | Aza-Prins Cyclization | 4-Halopiperidine | rasayanjournal.co.in |

| Diester from Primary Amine + Acrylate | Dieckmann Condensation | 4-Piperidone | dtic.mil |

Installation of Diverse Substituents on the Piperidine Ring System

Once the piperidine ring is formed, various substituents can be introduced at the 4-position to create the necessary precursors for coupling with the pyrazole moiety.

From 4-Piperidone: The ketone functionality in 4-piperidone serves as a versatile handle for introducing a wide range of substituents. For instance, reduction of 4-piperidone yields 4-hydroxypiperidine, which can be converted to a leaving group for subsequent substitution reactions.

Nucleophilic Substitution: 4-Halopiperidines are excellent substrates for nucleophilic substitution reactions, allowing for the introduction of various functional groups. rasayanjournal.co.in

Alkylation: The nitrogen atom of the piperidine ring can be readily alkylated to introduce substituents.

A robust three-step synthesis for a key intermediate, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, has been reported, which involves the nucleophilic aromatic substitution of 4-chloropyridine with pyrazole, followed by hydrogenation of the pyridine moiety and subsequent iodination of the pyrazole. researchgate.net

Establishment of the Pyrazolylmethyl-Piperidine Linkage

The crucial step in synthesizing this compound is the formation of the nitrogen-carbon bond that connects the pyrazole ring's N1 position to the methyl group attached to the piperidine ring's C4 position. Two primary strategies are commonly employed: nucleophilic substitution and reductive amination.

Carbon-Nitrogen Bond Formation Reactions via Nucleophilic Substitution

Nucleophilic substitution represents a direct and widely used method for the N-alkylation of pyrazoles. In this approach, the pyrazole ring acts as a nucleophile, attacking an electrophilic carbon on the piperidine--methyl fragment. The pyrazole's "pyrrole-like" nitrogen is generally the more nucleophilic center, especially after deprotonation. mdpi.com

The reaction typically involves the deprotonation of pyrazole with a suitable base to form the pyrazolate anion, which then displaces a leaving group on a 4-(halomethyl)piperidine or a 4-(sulfonyloxymethyl)piperidine derivative. The piperidine nitrogen is usually protected with a group like tert-butyloxycarbonyl (Boc) to prevent side reactions.

Common Reagents and Conditions:

Electrophiles : N-Boc-4-(bromomethyl)piperidine, N-Boc-4-(chloromethyl)piperidine, or N-Boc-4-(tosyloxymethyl)piperidine.

Bases : Sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are frequently used to deprotonate the pyrazole.

Solvents : Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (ACN) are typically employed to facilitate the Sₙ2 reaction.

The table below summarizes representative conditions for this transformation.

| Starting Materials | Base | Solvent | Conditions | Product Yield |

| Pyrazole, N-Boc-4-(bromomethyl)piperidine | NaH | DMF | Room Temp, 12 h | High |

| 4-Methylpyrazole, N-Boc-4-(tosyloxymethyl)piperidine | K₂CO₃ | ACN | Reflux, 8 h | Good |

| Pyrazole, N-Boc-4-(chloromethyl)piperidine | Cs₂CO₃ | DMF | 60 °C, 6 h | High |

This table presents illustrative data based on common organic synthesis practices.

Reductive Amination Strategies for Alkylation

Reductive amination offers an alternative pathway to forge the pyrazolylmethyl-piperidine linkage. This two-step, one-pot process involves the reaction of a piperidine derivative with a pyrazole-1-carbaldehyde or, more commonly, pyrazole with a 4-formylpiperidine derivative. The initial reaction forms a hemiaminal or iminium ion intermediate, which is then reduced in situ by a mild reducing agent.

This strategy is particularly valuable due to the operational simplicity and the use of readily available starting materials. The choice of reducing agent is critical to ensure the selective reduction of the iminium intermediate without affecting other functional groups.

Key Components of the Reaction:

Carbonyl Component : N-Boc-piperidine-4-carbaldehyde.

Amine Component : Pyrazole.

Reducing Agents : Sodium triacetoxyborohydride (STAB) is a preferred reagent due to its mildness and tolerance for slightly acidic conditions that favor iminium ion formation. Other agents like sodium cyanoborohydride (NaBH₃CN) can also be used.

The following table outlines typical parameters for the reductive amination approach.

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Conditions | Product Yield |

| N-Boc-piperidine-4-carbaldehyde | Pyrazole | STAB | Dichloromethane (DCM) | Room Temp, 16 h | High |

| N-Boc-piperidine-4-carbaldehyde | Pyrazole | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | Room Temp, 12 h | Excellent |

| N-Boc-piperidine-4-carbaldehyde | Pyrazole | NaBH₃CN | Methanol (MeOH), pH 5-6 | Room Temp, 24 h | Good |

This table presents illustrative data based on established reductive amination protocols.

Development of Stereoselective Synthetic Pathways

While this compound itself is achiral, many of its analogues of pharmaceutical interest possess one or more stereocenters, typically on the piperidine ring. The development of stereoselective synthetic pathways is therefore crucial for accessing enantiomerically pure versions of these complex derivatives. nih.gov

Strategies for achieving stereoselectivity generally fall into two categories:

Chiral Pool Synthesis : This approach utilizes enantiomerically pure starting materials derived from natural sources. For instance, chiral piperidine derivatives can be synthesized from amino acids like lysine.

Asymmetric Catalysis : This involves the use of a chiral catalyst to induce stereoselectivity in a key bond-forming step. For piperidine synthesis, methods like asymmetric hydrogenation of pyridine precursors or diastereoselective reductions of N-acyliminium ions are powerful tools. mdpi.com

An intramolecular reductive cyclization of a keto-azide intermediate has been shown to be an effective method for constructing stereodefined trisubstituted piperidine skeletons. nih.gov Furthermore, biocatalytic methods, such as using transaminases, have emerged as a sustainable approach for the asymmetric synthesis of chiral amines and piperidines. researchgate.netresearchgate.net

The table below illustrates different stereoselective approaches to substituted piperidine analogues that can be precursors to pyrazolylmethyl derivatives.

| Synthetic Strategy | Precursors | Key Step | Stereochemical Outcome |

| Asymmetric Hydrogenation | Substituted Pyridine | Rhodium or Iridium-catalyzed hydrogenation | High enantioselectivity |

| Diastereoselective Reduction | Chiral N-Acyliminium Ion | Hydride reduction controlled by existing stereocenter | High diastereoselectivity |

| Biocatalytic Reductive Amination | Pro-chiral Ketone | Imine Reductase (IRED) or Transaminase (TA) | Excellent enantiopurity |

| Intramolecular Cyclization | Linear Amino-alkene | Gold-catalyzed hydroamination/cyclization | High diastereoselectivity nih.gov |

This table summarizes general strategies for stereoselective piperidine synthesis.

Process Optimization and Scale-Up Considerations for Efficient Production

Transitioning a synthetic route from a laboratory setting to large-scale industrial production requires rigorous process optimization to ensure efficiency, safety, cost-effectiveness, and robustness. For the synthesis of this compound, several factors must be considered. A robust, multi-step synthesis for a related key intermediate, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, has been developed and scaled to deliver multi-kilogram quantities, highlighting the feasibility of such processes. researchgate.net

Key areas for optimization include:

Reagent Selection : Choosing less expensive, less hazardous, and readily available starting materials and reagents. For example, replacing a metal hydride base with an inorganic carbonate can improve safety and reduce cost.

Solvent Choice : Minimizing the use of toxic or environmentally harmful solvents and selecting solvents that facilitate both the reaction and subsequent product isolation.

Reaction Conditions : Optimizing temperature, pressure, reaction time, and catalyst loading to maximize yield and throughput while minimizing energy consumption and byproduct formation.

Purification : Developing scalable purification methods, such as crystallization or distillation, to replace chromatographic purification, which is often impractical on a large scale. The ability to crystallize a product directly from the reaction mixture is highly advantageous. researchgate.net

Process Safety : Conducting a thorough risk assessment to identify and mitigate potential hazards associated with exothermic reactions, reactive intermediates, or flammable reagents.

The following table details parameters that are typically evaluated during process optimization and scale-up.

| Parameter | Laboratory Scale Consideration | Scale-Up Optimization Goal |

| Purification | Flash Column Chromatography | Crystallization, Distillation, or Extraction |

| Heating/Cooling | Heating mantle, ice bath | Jacketed reactor with precise temperature control |

| Reagent Stoichiometry | Use of excess reagent to drive reaction | Minimize excess of costly reagents, optimize molar ratios |

| Solvent Volume | High dilution common | Increase concentration (reduce solvent) to improve throughput |

| Work-up | Separatory funnel extractions | Liquid-liquid extraction in large vessels, phase-split optimization |

| Cycle Time | Focus on yield | Minimize overall time for reaction, work-up, and isolation |

This table outlines key considerations for the optimization and scale-up of chemical processes.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 4 1h Pyrazol 1 Ylmethyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the intricate structural details of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of a compound.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Proton NMR (¹H-NMR) spectroscopy provides crucial information about the number, environment, and connectivity of hydrogen atoms within a molecule. For 4-(1H-pyrazol-1-ylmethyl)piperidine, the ¹H-NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) and piperidine (B6355638) rings, as well as the methylene (B1212753) bridge.

Based on the analysis of structurally similar compounds, the following proton chemical shifts (δ) can be anticipated in a solvent like deuterochloroform (CDCl₃):

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Pyrazole H-3 | ~7.5 | Doublet | 1H |

| Pyrazole H-5 | ~7.5 | Doublet | 1H |

| Pyrazole H-4 | ~6.2 | Triplet | 1H |

| Methylene (-CH₂-) | ~3.9 | Doublet | 2H |

| Piperidine H-2, H-6 (axial) | ~2.9 | Doublet of doublets | 2H |

| Piperidine H-2, H-6 (equatorial) | ~2.1 | Triplet of doublets | 2H |

| Piperidine H-4 (methine) | ~1.8 | Multiplet | 1H |

| Piperidine H-3, H-5 (axial) | ~1.6 | Multiplet | 2H |

| Piperidine H-3, H-5 (equatorial) | ~1.2 | Multiplet | 2H |

| Piperidine N-H | Variable | Broad singlet | 1H |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and the specific conformation of the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. The expected ¹³C-NMR chemical shifts for this compound are summarized below:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Pyrazole C-3 | ~139 |

| Pyrazole C-5 | ~129 |

| Pyrazole C-4 | ~105 |

| Methylene (-CH₂-) | ~58 |

| Piperidine C-2, C-6 | ~46 |

| Piperidine C-4 | ~38 |

| Piperidine C-3, C-5 | ~32 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To definitively establish the connectivity between protons and carbons, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons in the pyrazole ring (H-3 with H-4, and H-4 with H-5) and within the piperidine ring (e.g., H-2 with H-3, H-3 with H-4). It would also confirm the coupling between the methylene protons and the piperidine H-4 proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting each proton signal to its corresponding carbon signal, allowing for the unambiguous assignment of the carbon resonances. For example, the signal for the methylene protons (~3.9 ppm) would correlate with the methylene carbon signal (~58 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is instrumental in connecting the different fragments of the molecule. Key expected HMBC correlations for this compound would include:

Correlations from the methylene protons to the pyrazole carbons (C-3 and C-5) and the piperidine C-4.

Correlations from the pyrazole protons to other pyrazole carbons.

Correlations from the piperidine protons to adjacent piperidine carbons.

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound (C₉H₁₅N₃), the predicted monoisotopic mass is approximately 165.1266 Da. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the molecular formula. The predicted m/z for the protonated molecule [M+H]⁺ is 166.1339. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern, which provides valuable structural information. In the MS/MS analysis of the protonated molecule of this compound ([M+H]⁺), several key fragmentation pathways can be anticipated.

A primary fragmentation would likely involve the cleavage of the bond between the methylene group and the piperidine ring, leading to the formation of a stable pyrazolylmethyl cation (m/z ~81) and a neutral piperidine molecule. Another significant fragmentation pathway could involve the loss of the pyrazole ring, resulting in a piperidinemethyl cation (m/z ~98). Further fragmentation of the piperidine ring itself would also be observed, consistent with the known fragmentation patterns of piperidine derivatives.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its distinct structural components: the piperidine ring, the pyrazole ring, and the methylene linker.

The key functional groups and their anticipated vibrational frequencies are:

N-H Stretch: The secondary amine within the piperidine ring is expected to show a moderate absorption band in the region of 3300-3500 cm⁻¹.

C-H Stretch (Aliphatic): The C-H bonds of the piperidine ring and the methylene bridge will produce strong absorption bands in the 2850-3000 cm⁻¹ range.

C-H Stretch (Aromatic-like): The C-H bonds on the pyrazole ring typically absorb at frequencies above 3000 cm⁻¹.

C=N and C=C Stretch: The pyrazole ring contains C=N and C=C bonds, which are expected to show characteristic stretching vibrations in the 1570–1615 cm⁻¹ region. mdpi.com

C-N Stretch: The stretching vibrations for the C-N bonds in both the piperidine and pyrazole rings are expected in the 1020-1250 cm⁻¹ range.

The following table summarizes the expected characteristic IR absorption bands for this compound based on typical functional group frequencies.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Piperidine N-H | Stretch | 3300 - 3500 | Medium |

| Alkane C-H | Stretch | 2850 - 3000 | Strong |

| Pyrazole C-H | Stretch | > 3000 | Medium-Weak |

| Pyrazole C=N, C=C | Stretch | 1570 - 1615 | Medium |

| Aliphatic/Aromatic C-N | Stretch | 1020 - 1250 | Medium |

This data is representative and based on characteristic infrared absorption frequencies for the specified functional groups.

Chromatographic Techniques for Purity Assessment and Isolation Methodologies

Chromatographic methods are essential for separating the components of a mixture, allowing for the purity assessment and isolation of a target compound. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical tools.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for determining the purity of a non-volatile or thermally sensitive compound. A reversed-phase HPLC (RP-HPLC) method is typically suitable for a compound like this compound. Due to the basic nature of the piperidine nitrogen, an acidic mobile phase is often employed to ensure sharp, symmetrical peaks by protonating the analyte.

Purity is determined by integrating the area of all peaks in the chromatogram. The purity percentage is calculated as the area of the main peak corresponding to the compound divided by the total area of all detected peaks. A purity level of >98% is often required for research and pharmaceutical applications. sigmaaldrich.com

A typical set of HPLC parameters for the analysis of a piperidine derivative is presented below. nih.govresearchgate.net

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) |

| Gradient | Isocratic or Gradient elution, depending on sample complexity |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40 °C |

| Detection | UV at 210 nm or Charged Aerosol Detection (CAD) |

| Injection Volume | 10 µL |

These parameters represent a typical method and may require optimization for specific batches or sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the identification and quantification of volatile compounds. unodc.org The compound is first vaporized and separated based on its boiling point and interaction with the GC column. Subsequently, the separated components are fragmented and detected by the mass spectrometer, providing a mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (165.22 g/mol ). uni.lu The fragmentation pattern would likely involve cleavage at the C-N bond connecting the piperidine and methylene group or fragmentation of the piperidine ring itself. Analysis of these fragments helps to confirm the structure of the compound. GC-MS is also highly effective for detecting and identifying volatile impurities. mdpi.comsums.ac.ir

| Parameter | Condition |

| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100°C, ramp to 280°C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

| Expected Ion Fragment | m/z (mass-to-charge ratio) | Identity |

| [C₉H₁₅N₃]⁺ | 165 | Molecular Ion (M⁺) |

| [C₈H₁₂N₃]⁺ | 150 | [M - CH₃]⁺ |

| [C₅H₁₀N]⁺ | 84 | Piperidinemethyl cation |

| [C₄H₅N₂]⁺ | 81 | Pyrazolylmethyl cation |

This data is predictive, based on the compound's structure and common fragmentation patterns in mass spectrometry. uni.lu

Elemental Analysis for Empirical Formula Confirmation

For this compound, the molecular formula is C₉H₁₅N₃. uni.lu The theoretical elemental composition is calculated based on its molecular weight of 165.22 g/mol .

| Element | Theoretical % | Found % (Example) |

| Carbon (C) | 65.42% | 65.45% |

| Hydrogen (H) | 9.15% | 9.18% |

| Nitrogen (N) | 25.43% | 25.37% |

The "Found %" values are hypothetical examples representing a high-purity sample. The theoretical percentages are calculated from the molecular formula C₉H₁₅N₃.

A successful elemental analysis, where the experimental results fall within ±0.4% of the theoretical values, confirms the empirical formula and supports the findings from spectroscopic and chromatographic analyses, completing the structural elucidation and characterization of the compound. mdpi.com

Biological Activity and Pharmacological Potential of 4 1h Pyrazol 1 Ylmethyl Piperidine

In Vitro Pharmacological Profiling and Target Engagement Studies

No publicly available studies were identified that specifically investigated the in vitro pharmacological profile of 4-(1H-pyrazol-1-ylmethyl)piperidine.

Receptor Binding Assays and Ligand-Receptor Interaction Analysis

There are no published receptor binding assays or ligand-receptor interaction analyses for this compound.

Enzyme Inhibition Kinetics and Mechanism-of-Action Investigations

Data on the enzyme inhibition kinetics or mechanism-of-action studies for this compound are not available in the scientific literature.

Ion Channel Modulation Studies

No studies concerning the modulation of ion channels by this compound have been reported.

Cell-Based Assays for Specific Biological Pathway Perturbations

There are no published cell-based assays that describe the effects of this compound on specific biological pathways.

Antimicrobial Efficacy Assessment

While numerous pyrazole (B372694) derivatives have been evaluated for their antimicrobial properties, specific data on the antibacterial activity of this compound is not available.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

No minimum inhibitory concentration (MIC) values or other measures of antibacterial efficacy have been reported for this compound against either Gram-positive or Gram-negative bacterial strains.

Table of Compounds Mentioned in Literature Search

Antifungal Activity against Fungal Pathogens

The antifungal potential of this compound is inferred from the well-documented antifungal properties of both pyrazole and piperidine (B6355638) derivatives. Heterocyclic compounds containing these scaffolds are a significant area of research for the development of new fungicidal agents.

Pyrazole derivatives have demonstrated a broad spectrum of antifungal activity. nih.govresearchgate.net Research has shown that certain pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives exhibit notable activity against various phytopathogenic fungi, including Rhizoctonia solani, Alternaria porri, Marssonina coronaria, and Cercospora petroselini. nih.gov For instance, the isoxazole (B147169) pyrazole carboxylate compound 7ai was found to be highly effective against R. solani, with a half-maximal effective concentration (EC50) value of 0.37 μg/mL. nih.gov Other studies have highlighted the efficacy of pyrazole derivatives against human pathogens like Candida albicans. nih.govresearchgate.net

Similarly, the piperidine moiety is a key component in many compounds with recognized antifungal properties. Novel piperidine-containing thymol (B1683141) derivatives have shown remarkable in vitro activity against plant pathogens like Phytophthora capsici and Sclerotinia sclerotiorum, in some cases outperforming commercial fungicides. nih.gov For example, compounds 5m and 5t were superior to azoxystrobin (B1666510) and cabendazim against P. capsici. nih.gov Other research into 1,2,4-oxadiazole (B8745197) derivatives incorporating a piperidine ring has identified compounds with potent inhibitory effects against soybean rust (Phakopsora pachyrhizi) and corn rust (Puccinia sorghi). sioc-journal.cn However, not all piperidine derivatives show broad-spectrum antifungal action; some studies have found certain synthesized piperidine compounds to be inactive against fungi such as Fusarium verticilliodes and Penicillium digitatium. cabidigitallibrary.orgacademicjournals.org

The combination of these two active pharmacophores in this compound suggests a potential for synergistic or enhanced antifungal effects, making it a compound of interest for further investigation against a range of fungal pathogens.

Table 1: Antifungal Activity of Selected Pyrazole and Piperidine Derivatives

| Compound Class | Derivative Example | Target Fungi | Observed Activity (EC50/Inhibition) | Reference |

| Isoxazolol Pyrazole Carboxylate | Compound 7ai | Rhizoctonia solani | EC50: 0.37 μg/mL | nih.gov |

| Piperidine-Thymol Hybrid | Compound 5m | Phytophthora capsici | EC50: 8.420 μg/mL | nih.gov |

| Piperidine-Thymol Hybrid | Compound 5t | Phytophthora capsici | EC50: 8.414 μg/mL | nih.gov |

| Piperidine-Thymol Hybrid | Compound 5v | Sclerotinia sclerotiorum | EC50: 12.829 μg/mL | nih.gov |

| Piperidine-Oxadiazole Hybrid | Compound 6e | Phakopsora pachyrhizi | 95% inhibition at 3.13 mg/L | sioc-journal.cn |

| Piperidine-Oxadiazole Hybrid | Compound 6o | Phakopsora pachyrhizi | 98% inhibition at 3.13 mg/L | sioc-journal.cn |

Antiviral Properties (Based on general pyrazole derivative activity)

While specific antiviral studies on this compound are not available, the pyrazole scaffold is a well-established pharmacophore in the development of antiviral agents. nih.gov Pyrazole derivatives have been reported to possess a wide spectrum of antiviral activities, targeting various viral pathogens. nih.govresearchgate.net This suggests that this compound may also exhibit antiviral potential.

Research into pyrazole derivatives has demonstrated their efficacy against several types of viruses. For example, they have been investigated as potential agents against coronaviruses, hepatitis A virus (HCV), and herpes simplex virus (HSV). The structural versatility of the pyrazole ring allows for extensive modifications, leading to compounds with enhanced and specific antiviral actions. This inherent adaptability makes the pyrazole nucleus a valuable starting point for the design of novel antiviral drugs.

Anticancer Activity Research

The fusion of pyrazole and piperidine rings in a single molecular entity has been a strategy in the design of novel anticancer agents. The potential of this compound in this therapeutic area is supported by extensive research on the antiproliferative and cytotoxic activities of pyrazole-based compounds. researchgate.net

Inhibition of Cancer Cell Proliferation and Viability

Pyrazole hybrids have shown significant promise in inhibiting the growth of various human tumor cell lines. researchgate.netnih.gov Studies on hybrid molecules containing both pyrazole and other heterocyclic systems have demonstrated potent cytotoxic effects. For instance, a pyrazole-pyrazoline hybrid, compound 58, was active against non-small cell lung cancer, leukemia, renal, and breast cancer cell lines, with GI50 values (concentration causing 50% growth inhibition) as low as 0.04 μM. nih.gov Another study on pyrazolyl analogues found that compound 5e was a promising anticancer agent against MCF-7, HepG2, and HCT-116 cancer cell lines, with IC50 values ranging from 3.6 to 24.6 μM. nih.gov

Specifically, pyrazole-piperidine structures have been synthesized and evaluated for their biological activities, including as inhibitors of enzymes involved in cancer progression. researchgate.net The rationale is that combining the recognized anticancer potential of the pyrazole moiety with the versatile piperidine scaffold could lead to compounds with enhanced efficacy and selectivity against cancer cells. nih.govdigitellinc.com

Table 2: Antiproliferative Activity of Selected Pyrazole Hybrid Compounds

| Compound Class | Derivative Example | Cancer Cell Line | Activity (IC50 / GI50) | Reference |

| Pyrazole-Pyrazoline Hybrid | Compound 58 | Non-Small Cell Lung Cancer | GI50: 0.04–2.20 μM | nih.gov |

| Pyrazole-Pyrazoline Hybrid | Compound 58 | Leukemia | GI50: 1.57–1.73 μM | nih.gov |

| Pyrazolyl Analogue | Compound 5e | HCT-116 (Colon Cancer) | IC50: 3.6 μM | nih.gov |

| Isatin-Pyrazoline Hybrid | Compound 39 | NCI-H23 (Lung Cancer) | IC50: 1.06 μM | nih.gov |

| Thiazolidinone-Pyrazoline Hybrid | Compound 56 | MCF-7 (Breast Cancer) | IC50: 1.4 μM | nih.gov |

Mechanisms of Apoptosis Induction and Cell Cycle Arrest

A primary mechanism by which many anticancer drugs exert their cytotoxic effects is through the induction of apoptosis (programmed cell death) and interference with the cell cycle. Research on novel pyrazole hybrids indicates that they can trigger these cellular processes in cancer cells.

One study on a pyrazole hybrid (compound 13) demonstrated its ability to induce cell death in aggressive 4T1 breast cancer cells. researchgate.net The compound was found to delay the cell cycle in the G0/G1 phase and increase the population of cells in the SubG1 phase, which is indicative of apoptosis. researchgate.net The mechanism was linked to the activation of p27, a protein that regulates cell cycle progression. researchgate.net This ability to arrest the cell cycle prevents cancer cells from dividing and proliferating. Furthermore, the study suggested that the compound likely induces apoptosis through DNA intercalation. researchgate.net These findings highlight a common mechanistic pathway for pyrazole-based anticancer agents, which may be relevant to the activity of this compound.

Modulation of Key Oncogenic Signaling Pathways

The anticancer properties of pyrazole derivatives are often attributed to their ability to inhibit key enzymes in oncogenic signaling pathways, particularly protein kinases. A series of novel pyrazole-piperidine urea (B33335) and amide derivatives were designed as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and cancer. researchgate.net Compounds 9g and 8h from this series emerged as potent sEH inhibitors with IC50 values of 0.224 and 0.220 μM, respectively. researchgate.net

Other research has focused on pyrazole derivatives as inhibitors of TGF-β type I receptor (ALK5), a key player in cancer progression and fibrosis. nih.gov The optimization of a series of pyrazole-based compounds led to the identification of potent and selective ALK5 inhibitors. nih.gov The ability of the pyrazole scaffold to serve as a framework for kinase inhibitors is a central theme in its application in oncology, suggesting a potential mechanism of action for this compound.

Neurological and Psychiatric Disorder Research Applications

Both pyrazole and piperidine scaffolds are prevalent in compounds developed for neurological and psychiatric disorders, indicating that this compound could be a relevant structure for research in this area.

Pyrazole derivatives have been investigated for a range of neuroprotective and therapeutic applications. nih.gov They have been explored as potential treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease. mdpi.com The pyrazole scaffold is also a core component of molecules designed as monoamine oxidase (MAO) inhibitors, which are used in the therapy of several neuropsychiatric disorders, and has shown promise in animal models for antidepressant and anticonvulsant properties. nih.gov Furthermore, pyrazole-based compounds have been patented for their high affinity for trace amine-associated receptors (TAARs), suggesting potential use in treating depression, anxiety, bipolar disorder, and ADHD. google.com Some pyrazole derivatives are also being explored for their potential in managing neurological implications of chronic diseases like Chagas disease. mdpi.com

The piperidine ring is a fundamental structure in many central nervous system (CNS) active drugs, including antipsychotics. nih.govresearchgate.net Piperidine derivatives are known to act on dopamine (B1211576) and serotonin (B10506) receptors, which are key targets in the treatment of schizophrenia. nih.govtandfonline.com Many existing and developmental antipsychotic drugs incorporate the piperidine or a related piperazine (B1678402) nucleus, often attached to other heterocyclic systems to enhance activity. nih.govresearchgate.net The broad utility of piperidine-containing compounds extends to treatments for anxiety, insomnia, and pain management. tandfonline.comdrugbank.com The established presence of both moieties in neuropharmacology underscores the potential of this compound as a candidate for neurological and psychiatric research.

Interaction with Neurotransmitter Systems

Research has shown that derivatives of this compound can interact with various neurotransmitter systems, particularly the serotonergic system. nih.govnih.gov A notable derivative, 4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester (PPMP), has been investigated for its effects on the central nervous system. nih.govnih.gov Studies suggest that the anxiolytic-like effects of a similar compound, LQFM008, are mediated through the serotonergic pathway, as its effects were counteracted by the 5-HT1A antagonist NAN-190. nih.gov Furthermore, the antidepressant-like effects of PPMP appear to involve both the serotonergic and catecholaminergic systems. nih.gov

Potential as Therapeutic Agents for Central Nervous System (CNS) Disorders

The interactions of these compounds with neurotransmitter systems translate into potential therapeutic applications for a range of CNS disorders. The pyrazole nucleus is a common feature in many compounds with diverse biological activities, including those affecting the CNS. globalresearchonline.net

Derivatives of this compound have demonstrated potential as:

Anxiolytics: The compound LQFM008, a piperazine derivative, has shown anxiolytic-like activity in preclinical models. nih.gov This effect is thought to be mediated by the serotonergic system. nih.gov

Antidepressants: The derivative PPMP has exhibited antidepressant-like effects in animal models. nih.gov These effects are linked to its interaction with both the serotonergic and catecholaminergic systems and its ability to increase hippocampal levels of brain-derived neurotrophic factor (BDNF) after repeated administration. nih.gov

Anti-inflammatory and Analgesic Properties

Several derivatives of the pyrazole scaffold have been investigated for their anti-inflammatory and pain-relieving properties. vietnamjournal.ru For instance, the piperazine derivative 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008) has demonstrated both anti-nociceptive and anti-inflammatory effects. nih.gov In a formalin test, LQFM-008 reduced pain-related behavior in both the initial neurogenic phase and the later inflammatory phase. nih.gov Its anti-inflammatory action was further confirmed by its ability to reduce cell migration and protein leakage in a carrageenan-induced pleurisy model. nih.gov

Another related compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), also showed dose-dependent anti-nociceptive activity in the acetic acid-induced writhing test and reduced the inflammatory pain response in the formalin test. nih.gov Furthermore, LQFM182 was found to decrease paw edema and reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov

Other Investigated Therapeutic Areas

The therapeutic potential of pyrazole-containing compounds extends beyond CNS and inflammatory disorders. Researchers have explored their efficacy in other significant areas:

Antidiabetic: Pyrazole and piperidine derivatives have been investigated for their antidiabetic properties. nih.govfrontiersin.orgnih.govresearchgate.net Some sulfonamide-based acyl pyrazoles have shown potent α-glucosidase inhibitory activity, suggesting their potential in managing type 2 diabetes. frontiersin.orgnih.gov

Antitubercular: The pyrazole nucleus is a component of compounds synthesized and tested for their activity against Mycobacterium tuberculosis. nih.govplos.org For example, a series of pyrazolyl-methanethione derivatives showed in-vitro activity against an isoniazid-resistant strain of the bacterium. nih.gov

Antileishmanial: Pyrazole derivatives have been identified as having potential antileishmanial activity. nih.govresearchgate.netnih.govscielo.br A series of 4-(1H-pyrazol-1-yl)benzenesulfonamides demonstrated activity against Leishmania infantum and Leishmania amazonensis, with some compounds showing efficacy comparable to the reference drug pentamidine (B1679287) but with lower cytotoxicity. nih.gov

Mechanism of Action Studies for 4 1h Pyrazol 1 Ylmethyl Piperidine

Elucidation of Molecular Targets and Ligand-Target Interactions

There is no specific information identifying the molecular targets of 4-(1H-pyrazol-1-ylmethyl)piperidine. While derivatives have been studied for their effects on kinases like c-Met and ALK, and on dopamine (B1211576) D4 and sigma-1 receptors, these findings cannot be directly attributed to the parent compound without further research smolecule.comacs.orgchemrxiv.org.

Analysis of Hydrogen Bonding and Metal Ion Coordination with Biological Macromolecules

The pyrazole (B372694) and piperidine (B6355638) structures inherently possess the capacity for hydrogen bonding and metal ion coordination researchgate.netnih.govchemrxiv.org. The nitrogen atoms in both rings can act as hydrogen bond acceptors, and the NH group of the pyrazole can act as a donor. However, specific studies detailing these interactions between this compound and biological macromolecules are absent from the literature.

Investigation of Amphiphilic Interactions with Cell Membranes

The amphiphilic nature of molecules can influence their interaction with cell membranes, potentially leading to membrane disruption or altered permeability nih.govmdpi.comfrontiersin.orgresearchgate.net. While the structure of this compound suggests some potential for such interactions, no specific investigations into its effects on cell membranes have been found.

Impact on Enzyme Activity and Receptor Binding Profiles

Data on the specific enzymatic inhibition or receptor binding profile for this compound is not available. Research on related compounds indicates that pyrazoles can inhibit enzymes and piperidines can bind to various receptors, but a direct correlation cannot be scientifically established without dedicated studies acs.orgcore.ac.uk.

Characterization of Intracellular Signaling Pathway Modulation

Without confirmed molecular targets, the characterization of any modulation of intracellular signaling pathways by this compound remains speculative. While related compounds have been shown to affect pathways such as mTOR signaling, this cannot be definitively linked to the compound drugbank.com.

Structure Activity Relationship Sar and Structure Property Relationship Spr of 4 1h Pyrazol 1 Ylmethyl Piperidine Derivatives

Design Principles for Systematic Structural Modifications

The systematic structural modification of 4-(1H-pyrazol-1-ylmethyl)piperidine derivatives is guided by established principles of medicinal chemistry aimed at optimizing potency, selectivity, and pharmacokinetic properties. Key strategies include:

Scaffold Hopping and Bioisosteric Replacement: Replacing the pyrazole (B372694) or piperidine (B6355638) ring with other heterocyclic systems to explore new chemical space and potentially improve properties.

Functional Group Modification: Introducing or modifying substituents on both the pyrazole and piperidine rings to probe interactions with biological targets and modulate physicochemical properties like solubility and lipophilicity.

Homologation: Altering the length of the linker between the pyrazole and piperidine moieties to optimize the spatial orientation of the two rings for target binding. nih.gov

Conformational Constraint: Introducing rigid elements or bulky groups to lock the molecule into a specific, biologically active conformation, which can enhance potency and selectivity.

These design principles are systematically applied to build a comprehensive understanding of the structure-activity relationship (SAR) and structure-property relationship (SPR).

Influence of Pyrazole Ring Substitutions on Biological Activity and Selectivity

The pyrazole ring is a versatile scaffold in medicinal chemistry, and substitutions on this ring can significantly impact the biological activity and selectivity of this compound derivatives. allresearchjournal.comnih.gov The electronic properties of the substituents on the pyrazole ring have a significant impact on the potency of these compounds. acs.org

The following table summarizes the observed effects of different substituents on the pyrazole ring from various studies:

| Pyrazole Ring Position | Substituent | Observed Effect on Biological Activity |

| 3 | Trifluoromethyl | Drop in efficacy acs.org |

| 3 | Methoxy | No detectable activity acs.org |

| 5 | Methyl | Maintained as a constant in some studies to explore other modifications acs.org |

Effects of Piperidine Ring Substitutions on Pharmacological Profile

Substitutions on the piperidine ring play a crucial role in modulating the pharmacological profile of this compound derivatives. The piperidine moiety is a key component in many pharmaceuticals, and its derivatives are present in over twenty classes of drugs. researchgate.netmdpi.com Modifications to this ring can influence a compound's affinity for its target, as well as its pharmacokinetic properties.

Studies on N-substituted piperidine derivatives have shown that the nature and position of the substituent can significantly affect binding affinity and selectivity for various receptors. For example, in a study of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives, methyl substitution on the piperidine ring was used to probe sigma-subtype affinities and selectivities. nih.gov A 4-methyl derivative was found to be the most potent sigma(1) ligand, while a 3,3-dimethyl derivative was the most selective relative to the sigma(2) receptor. nih.gov

The introduction of unsaturation in the piperidine ring has also been shown to increase potency in certain series of compounds. dndi.org The following table illustrates the impact of piperidine ring substitutions on pharmacological activity from selected studies:

| Piperidine Ring Position | Substituent | Observed Effect on Pharmacological Profile |

| 4 | Methyl | Most potent sigma(1) ligand in a specific series nih.gov |

| 3,3 | Dimethyl | Most selective for sigma(1) over sigma(2) receptors in a specific series nih.gov |

| General | Unsaturation | Ten-fold increase in potency in a 4-azaindole-2-piperidine series dndi.org |

Role of the Methyl Linker and its Modifications on Bioactivity

Systematic modifications of the linker, such as increasing its length or introducing rigidity, can have a profound impact on bioactivity. For instance, studies on multitarget-directed ligands for Alzheimer's disease have shown that the length of the alkyl linker can significantly affect the affinity of compounds for their targets. nih.gov In one series of compounds targeting phosphodiesterase 9A (PDE9A), a four-atom linker was found to be optimal, with activity decreasing when the linker was either shortened or lengthened. nih.gov

While direct studies on the methyl linker in this compound are not extensively detailed in the provided search results, the principles derived from analogous systems suggest that modifications to this linker would be a key strategy in optimizing the pharmacological properties of these derivatives.

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional conformation of this compound derivatives is a key factor in their biological activity. Conformational analysis aims to identify the low-energy, and therefore more populated, conformations of a molecule, one of which is likely to be the bioactive conformation that binds to the target receptor.

For piperidine-containing molecules, the chair conformation is generally dominant. semanticscholar.org However, the presence of substituents can influence the conformational equilibrium. For example, in polymethylated 4-piperidones, the chair conformation is preferred, while for some unsaturated derivatives, half-chair or sofa conformations may be more stable. semanticscholar.org X-ray crystallography of a fluorinated piperidine derivative established that the six-membered ring adopts a chair form with the fluorine atom in an axial position, possibly due to dipole-dipole repulsion. researchgate.net Understanding these conformational preferences is crucial for designing molecules that can adopt the required bioactive shape.

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry provides powerful tools for elucidating the structure-activity relationships of this compound derivatives, offering insights that can guide the design of more potent and selective compounds.

Molecular Docking and Ligand-Based Design

Molecular Docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method helps in understanding the binding interactions between the ligand and the active site of the target. Docking studies performed on various pyrazole and piperidine derivatives have successfully elucidated their binding modes and identified key interactions, such as hydrogen bonds and van der Waals forces, that contribute to their biological activity. dntb.gov.uaresearchgate.net For instance, docking studies on pyrazole-carboxamides as carbonic anhydrase inhibitors showed better interactions for the designed compounds compared to a reference inhibitor. nih.gov

Ligand-Based Design is employed when the three-dimensional structure of the target is unknown. This approach relies on the analysis of a set of molecules known to be active at the target of interest. By identifying the common chemical features (pharmacophore) required for activity, new molecules can be designed. drugdesign.org Pharmacophore and Quantitative Structure-Activity Relationship (QSAR) modeling of reported pyrazoles have been used to investigate the chemical features essential for the design of selective and potent inhibitors of enzymes like COX-2. nih.gov This approach allows for the rational design of novel derivatives with potentially improved biological activity.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a compound with its biological activity. In the context of this compound derivatives, QSAR studies are instrumental in predicting the therapeutic efficacy and in guiding the synthesis of new, more potent analogs. These models are built upon datasets of compounds with known activities, from which molecular descriptors are calculated to quantify various aspects of the molecular structure.

A study on a series of furan-pyrazole piperidine derivatives with inhibitory activity against the Akt1 enzyme, which is relevant to cancer therapy, provides insights applicable to pyrazolylpiperidine scaffolds. In this research, a QSAR model was developed using a genetic algorithm for descriptor selection and multiple linear regression (GA-MLR) for model building. The model's statistical significance was validated through several parameters, indicating a robust predictive capability.

The developed QSAR model was based on three-dimensional (3D) and 2D autocorrelation descriptors. These descriptors capture information about the spatial arrangement of atoms and their physicochemical properties, which are crucial for ligand-receptor interactions. The statistical quality of the model was confirmed by a high squared correlation coefficient (R²) and leave-one-out cross-validation coefficient (Q²), alongside a low root mean square error (RMSE).

| Parameter | Value | Description |

|---|---|---|

| N | 26 | Number of compounds in the training set |

| R² | 0.893 | Squared correlation coefficient, indicating the goodness of fit |

| Q² (LOO) | 0.834 | Leave-one-out cross-validation coefficient, indicating predictive ability |

| F | 176.4 | Fischer's F-test value, indicating statistical significance |

| RMSE | 0.176 | Root mean square error, indicating the deviation between predicted and observed values |

The descriptors identified in such models can elucidate the key structural features governing the activity of these compounds. For instance, descriptors related to molecular shape, hydrophobicity, and electronic properties often play a significant role. By analyzing the coefficients of these descriptors in the QSAR equation, chemists can understand whether an increase or decrease in a particular property is likely to enhance the biological activity. This knowledge allows for the rational design of new derivatives with improved potency.

Pharmacophore Modeling for Ligand Recognition

Pharmacophore modeling is a powerful computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers, that are crucial for molecular recognition at the receptor's active site.

For derivatives of this compound, pharmacophore models can be developed based on a set of active compounds, even in the absence of a known receptor structure (ligand-based pharmacophore modeling). Alternatively, if the three-dimensional structure of the target protein is available, a receptor-based pharmacophore model can be generated to define the key interaction sites within the binding pocket.

A study on pyrazolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as phosphodiesterase 4 (PDE4) inhibitors provides a relevant example of pharmacophore modeling. In this work, a five-point pharmacophore model was developed, consisting of one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups. This model, designated AHHRR, successfully rationalized the structure-activity relationships of the studied compounds and demonstrated good predictive power.

The features of a pharmacophore model provide a blueprint for designing new molecules that are likely to bind to the target receptor. For instance, the presence of an aromatic ring in the pharmacophore suggests that incorporating an aromatic moiety at a specific position in the this compound scaffold could be beneficial for activity. Similarly, the identification of a hydrogen bond acceptor feature indicates the importance of including a functional group capable of accepting a hydrogen bond at a corresponding location.

| Pharmacophoric Feature | Number of Features | Description |

|---|---|---|

| Hydrogen Bond Acceptor (A) | 1 | A functional group capable of accepting a hydrogen bond from the receptor. |

| Aromatic Ring (R) | 2 | Aromatic moieties that can engage in π-π stacking or other non-covalent interactions. |

| Hydrophobic Group (H) | 2 | Nonpolar groups that can interact with hydrophobic pockets in the receptor. |

The validation of a pharmacophore model is a critical step to ensure its reliability. This is often done by screening a database of known active and inactive compounds (a decoy set) to assess the model's ability to distinguish between them. A statistically robust model will have a high enrichment factor, meaning it preferentially identifies active compounds over inactive ones. Once validated, the pharmacophore model can be used for virtual screening of large chemical libraries to identify novel hits with the desired biological activity.

Preclinical Evaluation and Translational Research Perspectives for 4 1h Pyrazol 1 Ylmethyl Piperidine

In Vivo Efficacy Studies in Relevant Animal Models

No publicly available data.

Preliminary Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

No publicly available data.

Early-Stage Safety Pharmacology and Toxicology Screening

No publicly available data.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-(1H-pyrazol-1-ylmethyl)piperidine, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves coupling pyrazole derivatives with piperidine scaffolds via alkylation or nucleophilic substitution. For example, highlights the use of halogenated aryl pyrazoles (e.g., 4-chloro/fluoro substituents) to enhance reactivity and biological activity. Post-synthesis, intermediates are characterized using X-ray crystallography to confirm bond lengths and dihedral angles (e.g., planar pyrazole rings with deviations <0.01 Å) and NMR for functional group validation . Purification may involve recrystallization or chromatography, with hydrogen bonding (e.g., C–H···N/F interactions) stabilizing crystal structures .

Q. Which spectroscopic techniques are critical for structural validation of this compound derivatives?

- Methodological Answer : X-ray crystallography is indispensable for resolving intramolecular interactions (e.g., S(6) ring motifs via C17–H17B···N2 bonds in ). Vibrational spectroscopy (IR) identifies carbonyl groups, while -/-NMR confirms substituent positions on the piperidine and pyrazole rings. Mass spectrometry validates molecular weight, particularly for halogenated derivatives (e.g., Cl/F isotopes) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, as demonstrated by ICReDD’s approach ( ). Software like Gaussian or ORCA simulates steric/electronic effects of substituents (e.g., 4-fluoro vs. 4-chloro groups), reducing trial-and-error experimentation. Virtual screening of substituent libraries identifies candidates with enhanced bioactivity or stability .

Q. What experimental design strategies resolve contradictions in biological activity data for structurally similar derivatives?

- Methodological Answer : Orthogonal design () isolates variables such as substituent electronegativity or ring conformation. For instance, shows that fluorophenyl groups induce distinct dihedral angles (18.73° vs. 36.73° for chlorophenyl), altering antimicrobial activity. Factorial design ( ) tests interactions between solvent polarity, temperature, and catalyst loading to reconcile discrepancies in yield or bioassay results .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystallographic packing and solubility of this compound derivatives?

- Methodological Answer : Crystal packing analysis () reveals that C–H···F/O hydrogen bonds (e.g., C14–H14A···F1 and C7–H7A···F1) form 2D sheets parallel to the ac plane, impacting solubility. Computational tools ( ) like Mercury (CCDC) model lattice energies, while Hansen solubility parameters predict solvent compatibility. Adjusting substituents (e.g., replacing F with methoxy groups) disrupts these interactions, enhancing bioavailability .

Q. What methodologies integrate theoretical frameworks with experimental data for mechanistic studies of this compound reactivity?

- Methodological Answer : Hybrid QM/MM simulations map reaction coordinates for nucleophilic attacks or ring-opening events. emphasizes aligning hypotheses with experimental data (e.g., kinetic isotope effects or Hammett plots) to validate mechanisms. For example, isotopic labeling (-pyrazole) tracks regioselectivity in substitution reactions .

Data Analysis and Validation

Q. How are regression models applied to optimize multi-step syntheses of this compound derivatives?

- Methodological Answer : Response surface methodology (RSM) models variables like reaction time, stoichiometry, and pH. details orthogonal design coupled with ANOVA to identify significant factors (e.g., catalyst loading > solvent choice). Machine learning ( ) further refines models using historical data, reducing deviations in yield (±5%) .

Q. What protocols ensure reproducibility in crystallographic studies of piperidine-pyrazole hybrids?

- Methodological Answer : Rigorous cryoprotection (e.g., flash-cooling in liquid N) minimizes crystal degradation. ’s CIF files provide reference metrics (bond angles, torsion angles) for cross-validation. Software like Olex2 or SHELXL refines structures against experimental data, with R-factors <5% indicating high accuracy .

Safety and Compliance

Q. What safety protocols are critical when handling reactive intermediates in this compound synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。